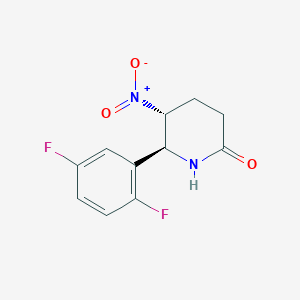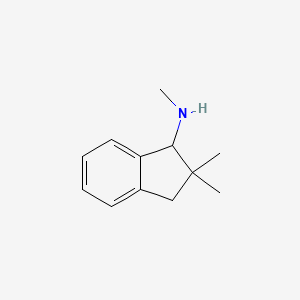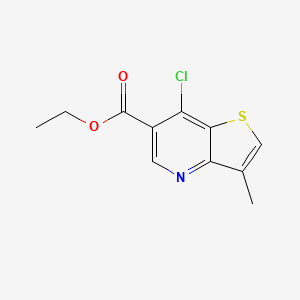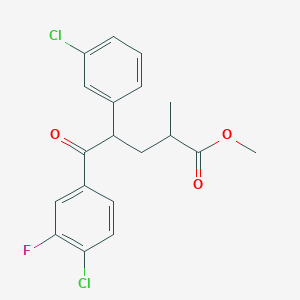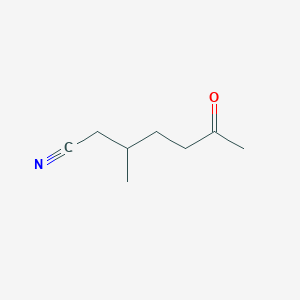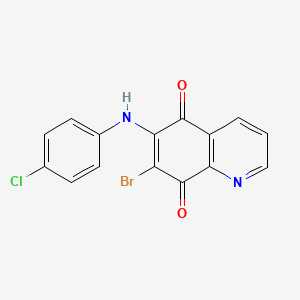![molecular formula C9H20N2O3 B8418465 tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B8418465.png)
tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate is a chemical compound with the molecular formula C9H20N2O3 It is a derivative of carbamate, featuring a tert-butyl group, an amino group, and a methoxy group attached to a propan-2-yl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. One common method involves the reaction of ®-1-amino-3-methoxypropan-2-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of ®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the final product . The use of flow microreactors also allows for the efficient scaling up of the production process while maintaining consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amides.
Aplicaciones Científicas De Investigación
®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate has several applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The pathways involved in its mechanism of action often include modulation of enzymatic activity and alteration of metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl ®-1-amino-3-methoxypropan-2-ylcarbamate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
®-tert-Butyl 1-amino-3-methoxypropan-2-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemical synthesis and biological studies.
Propiedades
Fórmula molecular |
C9H20N2O3 |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-7(5-10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1 |
Clave InChI |
RIQNSCBRYGWVTD-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CN)COC |
SMILES canónico |
CC(C)(C)OC(=O)NC(CN)COC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
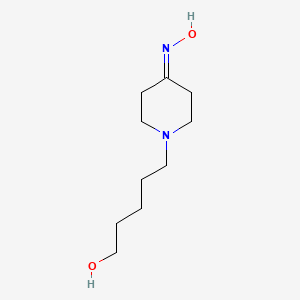
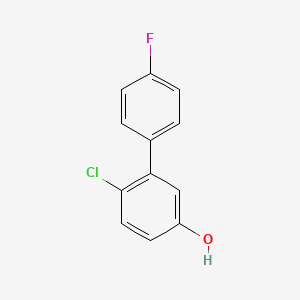
![[5-(4-Trifluoromethyl-phenyl)-1H-pyrazol-3-yl]-methanol](/img/structure/B8418388.png)
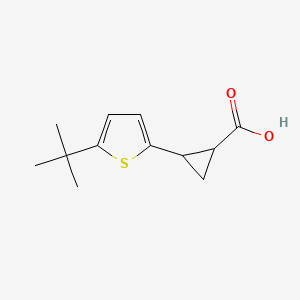
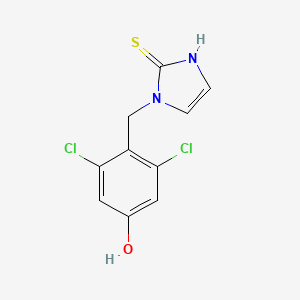

![3-Ethynyl-7-methylbenzo[b]thiophene](/img/structure/B8418424.png)
